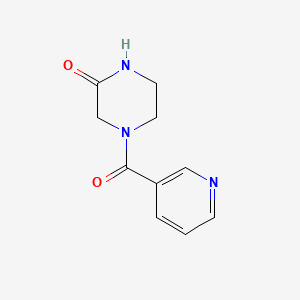
4-Nicotinoylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nicotinoylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a nicotinoyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nicotinoylpiperazin-2-one typically involves the reaction of nicotinic acid or its derivatives with piperazine. One common method is the acylation of piperazine with nicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nicotinoylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nicotinoyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-Nicotinoylpiperazin-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Nicotinoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl group can interact with active sites on enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A simpler analog without the nicotinoyl group, used in the synthesis of various pharmaceuticals.
Nicotinoylpiperazine: Similar to 4-Nicotinoylpiperazin-2-one but with different substitution patterns on the piperazine ring.
Morpholin-2-one: Another heterocyclic compound with a similar structure but containing an oxygen atom in the ring.
Uniqueness
This compound is unique due to the presence of both the nicotinoyl group and the piperazine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(pyridine-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H11N3O2/c14-9-7-13(5-4-12-9)10(15)8-2-1-3-11-6-8/h1-3,6H,4-5,7H2,(H,12,14) |
InChI Key |
KMVNGWDHOVLRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


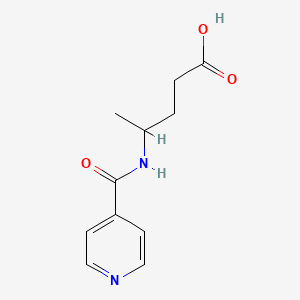
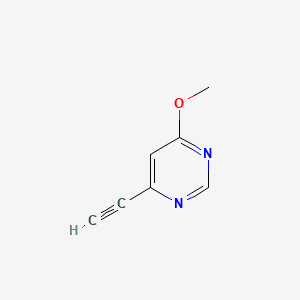

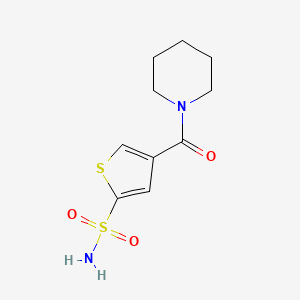
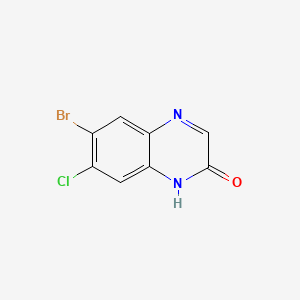

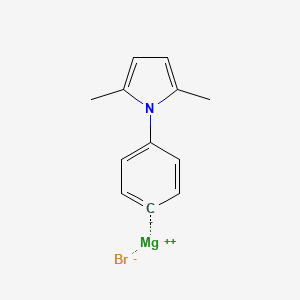
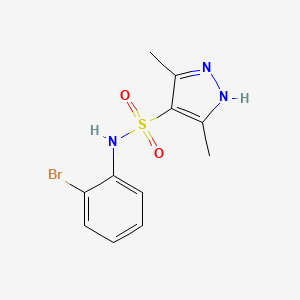
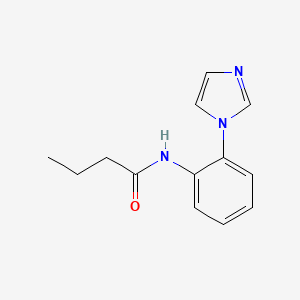
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
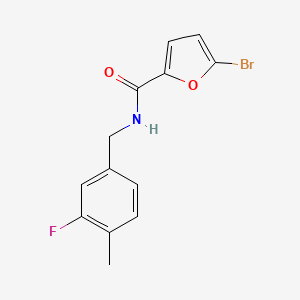
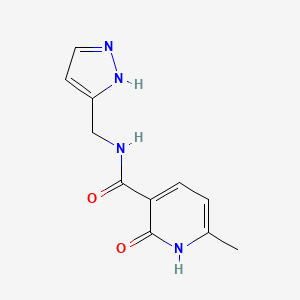
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
